5-Benzoylpyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Benzoylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of benzoyl chloride with pyrimidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-Benzoylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the benzoyl group.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Benzoylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of receptor modulation, the compound can either activate or inhibit the receptor, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2,4-dione: The parent compound without the benzoyl group.
5-Methylpyrimidine-2,4(1H,3H)-dione: A similar compound with a methyl group instead of a benzoyl group.
5-Phenylpyrimidine-2,4(1H,3H)-dione: A compound with a phenyl group instead of a benzoyl group.
Uniqueness
5-Benzoylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development.
Properties
CAS No. |
58211-79-3 |
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Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-benzoyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O3/c14-9(7-4-2-1-3-5-7)8-6-12-11(16)13-10(8)15/h1-6H,(H2,12,13,15,16) |
InChI Key |
KAXATBJARNMHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
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